4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile
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Overview
Description
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-sulfanylidene-1H-1,2,4-triazole with benzonitrile derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: Shares a similar triazole-benzonitrile structure but with additional functional groups.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring with a methylsulfanyl group, similar to the target compound.
Uniqueness
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4S/c1-14-9(12-13-10(14)15)8-4-2-7(6-11)3-5-8/h2-5H,1H3,(H,13,15) |
InChI Key |
KDYGOEYMVUSJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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